(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been synthesized and studied for their potential interactions with various biological targets .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown potential biological activities, making it a candidate for drug discovery and development. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, which are being investigated in various preclinical studies .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and benzo[d][1,3]dioxole-containing molecules. Examples include:
- Benzofuran-2-carboxylic acid
- 2-(benzo[d][1,3]dioxol-5-yl)ethanol
- 6-hydroxy-7-methylbenzofuran
Uniqueness
What sets (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one apart is its unique combination of the benzofuran core and the benzo[d][1,3]dioxole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-9-12(18)4-3-11-16(19)15(22-17(9)11)7-10-2-5-13-14(6-10)21-8-20-13/h2-7,18H,8H2,1H3/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXYMGVAGFPRNB-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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